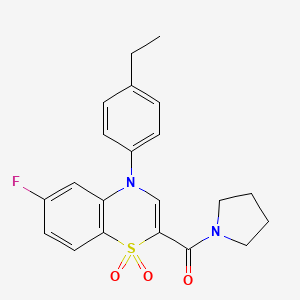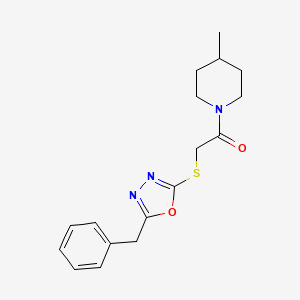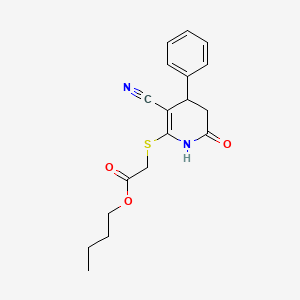![molecular formula C17H14Cl2F6N6O2 B2439578 N,N'-双[3-氯-5-(三氟甲基)吡啶-2-基]-N'1,N'3-二甲基丙二酰肼 CAS No. 344276-00-2](/img/structure/B2439578.png)
N,N'-双[3-氯-5-(三氟甲基)吡啶-2-基]-N'1,N'3-二甲基丙二酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’~1~,N’~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’~1~,N’~3~-dimethylmalonohydrazide is a complex organic compound characterized by the presence of pyridinyl groups substituted with chloro and trifluoromethyl groups
科学研究应用
N’~1~,N’~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’~1~,N’~3~-dimethylmalonohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用机制
Target of Action
Compounds with similar structures, such as 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), have been found to inhibit bacterial phosphopantetheinyl transferases . These enzymes catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
It is hypothesized that the compound may interact with its targets, possibly bacterial phosphopantetheinyl transferases, and inhibit their function . This inhibition could lead to attenuation of secondary metabolism and thwart bacterial growth .
Biochemical Pathways
It is known that phosphopantetheinyl transferases play a crucial role in bacterial cell viability and virulence . Therefore, the inhibition of these enzymes could potentially disrupt these pathways, leading to the attenuation of bacterial growth .
Pharmacokinetics
It is known that the physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines contribute to their biological activities . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
It is hypothesized that the compound could attenuate secondary metabolism and thwart bacterial growth by inhibiting bacterial phosphopantetheinyl transferases .
Action Environment
It is known that the unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines contribute to their biological activities . These properties could potentially be influenced by environmental factors, thereby affecting the compound’s action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’~1~,N’~3~-dimethylmalonohydrazide typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with dimethylmalonyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
N’~1~,N’~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’~1~,N’~3~-dimethylmalonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
相似化合物的比较
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.
3,5-Bis(trifluoromethyl)benzonitrile: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N’~1~,N’~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’~1~,N’~3~-dimethylmalonohydrazide is unique due to the presence of both chloro and trifluoromethyl groups on the pyridinyl rings, which confer distinct chemical and biological properties. This combination of functional groups enhances its reactivity and potential for diverse applications.
属性
IUPAC Name |
1-N',3-N'-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-N',3-N'-dimethylpropanedihydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F6N6O2/c1-30(14-10(18)3-8(6-26-14)16(20,21)22)28-12(32)5-13(33)29-31(2)15-11(19)4-9(7-27-15)17(23,24)25/h3-4,6-7H,5H2,1-2H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWUCRZXCRCQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)CC(=O)NN(C)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F6N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B2439500.png)

![4-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2439502.png)
![N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2439503.png)
![2-{[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2439504.png)

![3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439508.png)
![1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide](/img/structure/B2439509.png)
![(S)-c-[1,4]Dioxan-2-yl-methylamine](/img/structure/B2439510.png)
![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B2439512.png)

![2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2439517.png)
